2-Bromothiophene-3-sulfonyl chloride
Description
Significance of Sulfonyl Chlorides as Reactive Intermediates
Sulfonyl chlorides (R-SO₂Cl) are a class of organosulfur compounds characterized by a tetrahedral sulfur center. They are widely recognized as powerful electrophiles and valuable intermediates in organic synthesis. fiveable.me The strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom makes the sulfur atom highly susceptible to nucleophilic attack, with the chloride ion serving as a good leaving group. fiveable.me
This inherent reactivity allows sulfonyl chlorides to readily react with a wide array of nucleophiles to form stable and often biologically significant sulfonated derivatives. wikipedia.org Key reactions include:
Formation of Sulfonamides: Reaction with primary or secondary amines yields sulfonamides (R-SO₂NR'₂), a structural motif present in a vast number of pharmaceutical drugs, including antibiotics and antihypertensives. fiveable.mersc.org
Formation of Sulfonate Esters: Reaction with alcohols produces sulfonate esters (R-SO₂OR'), which are important intermediates in various synthetic transformations. wikipedia.org
Friedel-Crafts Reactions: In the presence of a Lewis acid, sulfonyl chlorides can react with aromatic compounds to form sulfones (R-SO₂-Ar). wikipedia.org
Beyond their role as simple electrophiles, sulfonyl chlorides are used as precursors for generating other reactive species and as key components in modern synthetic methodologies, including photocatalytic coupling reactions. magtech.com.cnnih.gov Their versatility makes them indispensable building blocks for creating diverse molecular structures. researchgate.netnih.gov
| Nucleophile | Product Class | General Reaction |
|---|---|---|
| Amine (R'₂NH) | Sulfonamide | RSO₂Cl + 2 R'₂NH → RSO₂NR'₂ + R'₂NH₂⁺Cl⁻ |
| Alcohol (R'OH) | Sulfonate Ester | RSO₂Cl + R'OH → RSO₂OR' + HCl |
| Arene (ArH) | Sulfone | RSO₂Cl + ArH → RSO₂Ar + HCl (with Lewis Acid) |
| Water (H₂O) | Sulfonic Acid | RSO₂Cl + H₂O → RSO₃H + HCl |
Role of Bromothiophene Scaffolds in Molecular Design
The thiophene (B33073) ring is a five-membered aromatic heterocycle containing a sulfur atom. This scaffold is considered a "privileged" structure in medicinal chemistry due to its presence in numerous biologically active compounds and approved drugs. mdpi.comnih.gov Thiophene derivatives exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govrsc.org The sulfur atom can participate in hydrogen bonding, enhancing drug-receptor interactions, and the ring system often serves as a bioisosteric replacement for a phenyl ring. nih.gov
The introduction of a bromine atom onto the thiophene ring, creating a bromothiophene scaffold, significantly enhances its utility in molecular design. The carbon-bromine bond serves as a versatile synthetic "handle" for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov This is most prominently exploited in palladium-catalyzed cross-coupling reactions, such as:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters. nih.govresearchgate.net
Stille Coupling: Reaction with organostannanes.
Heck Coupling: Reaction with alkenes.
Sonogashira Coupling: Reaction with terminal alkynes.
These reactions allow for the precise and efficient attachment of various molecular fragments to the thiophene core, enabling the systematic exploration of structure-activity relationships (SAR) and the construction of complex, polyfunctional molecules. nih.govnih.gov The 2-bromothiophene (B119243) isomer, in particular, is a known precursor to several important drugs, including clopidogrel (B1663587) and ticlopidine. wikipedia.org
Contextualization of 2-Bromothiophene-3-sulfonyl chloride within Heterocyclic Chemistry
This compound uniquely combines the functionalities described above into a single, powerful reagent. The positioning of the bromo group at the 2-position and the sulfonyl chloride at the 3-position offers distinct opportunities for selective and sequential chemical modifications.
The sulfonyl chloride at the C3 position can be readily converted into a sulfonamide or sulfonate ester through nucleophilic substitution, introducing functionality at that site. evitachem.com Subsequently, the bromine atom at the C2 position remains available for palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, alkyl, or other groups. acs.orgresearchgate.net This orthogonal reactivity makes the compound an ideal starting material for building libraries of substituted thiophenes for drug discovery and materials science applications.
The synthesis of this bifunctional intermediate typically involves the bromination of thiophene to yield 2-bromothiophene, followed by chlorosulfonation, which introduces the sulfonyl chloride group primarily at the 3-position. evitachem.comresearchgate.net The resulting molecule is a valuable asset for synthetic chemists aiming to create novel heterocyclic compounds with tailored electronic and biological properties.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Physical Form | Reported Melting Point (°C) |
|---|---|---|---|---|---|
| This compound | 2166883-64-1 | C₄H₂BrClO₂S₂ | 261.54 | Not specified | Not specified |
| 3-Bromothiophene-2-sulfonyl chloride | 170727-02-3 | C₄H₂BrClO₂S₂ | 261.53 | Liquid | 39 to 41 |
| 5-Bromothiophene-2-sulfonyl chloride | 55854-46-1 | C₄H₂BrClO₂S₂ | 261.54 | Solid | 40 to 44 |
Data sourced from commercial suppliers. fluorochem.co.uksigmaaldrich.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H2BrClO2S2 |
|---|---|
Molecular Weight |
261.5 g/mol |
IUPAC Name |
2-bromothiophene-3-sulfonyl chloride |
InChI |
InChI=1S/C4H2BrClO2S2/c5-4-3(1-2-9-4)10(6,7)8/h1-2H |
InChI Key |
ITDNEKXDHJHUCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1S(=O)(=O)Cl)Br |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Studies of 2 Bromothiophene 3 Sulfonyl Chloride
Nucleophilic Substitution Reactions at the Sulfonyl Chloride Moiety
The sulfur atom of the sulfonyl chloride group is highly electron-deficient, rendering it susceptible to attack by a wide variety of nucleophiles. This reactivity is the basis for the synthesis of a broad class of sulfur-containing compounds.
The reaction of 2-Bromothiophene-3-sulfonyl chloride with primary or secondary amines is a cornerstone of its derivatization, yielding the corresponding sulfonamides. This transformation is typically conducted in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. evitachem.com The reaction is generally efficient and proceeds under mild conditions.
The scope of this reaction is broad, accommodating a variety of amines. For instance, analogous reactions with 5-bromothiophene-2-sulfonamide (B1270684) demonstrate that alkylation of the sulfonamide nitrogen can be achieved using bases like lithium hydride (LiH) in a solvent such as dimethylformamide (DMF). This suggests that this compound can react with a diverse range of amines to produce N-substituted sulfonamides, which are significant scaffolds in medicinal chemistry.
Table 1: Examples of Sulfonamide Formation from Related Bromo-thiophenesulfonyl Compounds
| Reactant 1 | Amine/Alkyl Halide | Base | Solvent | Product | Yield (%) |
|---|---|---|---|---|---|
| 5-Bromothiophene-2-sulfonamide | Bromoethane | LiH | DMF | 5-Bromo-N-ethylthiophene-2-sulfonamide | 72 |
| 5-Bromothiophene-2-sulfonamide | 1-Bromopropane | LiH | DMF | 5-Bromo-N-propylthiophene-2-sulfonamide | 78 |
Data derived from analogous reactions and presented for illustrative purposes.
Sulfonyl azides are valuable synthetic intermediates, often used in cycloaddition reactions and as precursors to nitrenes. The conversion of this compound to its corresponding sulfonyl azide (B81097) can be readily achieved through nucleophilic substitution with an azide salt, typically sodium azide (NaN₃). organic-chemistry.org The reaction is generally carried out in a polar aprotic solvent like acetone (B3395972) or acetonitrile (B52724).
This one-pot synthesis is an efficient method for producing sulfonyl azides from sulfonyl chlorides. organic-chemistry.org The resulting 2-Bromothiophene-3-sulfonyl azide serves as a versatile reagent for various chemical transformations, including diazo-transfer reactions.
The reaction of this compound with alcohols or phenols in the presence of a base like pyridine leads to the formation of sulfonate esters. libretexts.orgvaia.com This process, often referred to as sulfonylation, effectively converts the alcohol's hydroxyl group into a good leaving group, facilitating subsequent nucleophilic substitution or elimination reactions. youtube.com
The general reaction involves the attack of the alcohol's oxygen atom on the electrophilic sulfur of the sulfonyl chloride, with the base serving to deprotonate the alcohol and neutralize the HCl produced. vaia.com This methodology is applicable to a wide range of primary and secondary alcohols. organic-chemistry.org
Table 2: General Conditions for Sulfonate Ester Formation
| Substrate | Nucleophile | Base | Solvent | Product Type |
|---|---|---|---|---|
| Sulfonyl Chloride | Primary/Secondary Alcohol | Pyridine | Dichloromethane | Alkyl Sulfonate |
This table represents generalized conditions for the sulfonylation of alcohols and phenols.
Beyond amines, azides, and alcohols, the sulfonyl chloride moiety of this compound is reactive towards other nucleophiles. For example, hydrolysis in the presence of water will yield the corresponding sulfonic acid. Reactions with thiols can produce thiosulfonates, while reactions with organometallic reagents such as Grignard reagents can lead to the formation of sulfones, although this can be complicated by competing reactions. The broad reactivity of sulfonyl chlorides allows for the synthesis of a diverse array of derivatives from this versatile starting material.
Reactions Involving the Bromine Atom
The bromine atom at the 2-position of the thiophene (B33073) ring provides a handle for carbon-carbon bond formation, primarily through metal-catalyzed cross-coupling reactions.
The C-Br bond in this compound is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi reactions. nih.govharvard.edunih.gov These reactions are powerful tools for creating new C-C bonds and introducing aryl, vinyl, or alkyl substituents at the 2-position of the thiophene ring.
In a typical Suzuki-Miyaura coupling, the bromothiophene derivative is reacted with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govresearchgate.net Studies on similar substrates, like 2,5-dibromo-3-hexylthiophene, demonstrate that these couplings can be performed with high regioselectivity, targeting the more reactive bromine atom. nih.gov The sulfonyl chloride group is generally stable under these conditions, allowing for selective functionalization of the C-Br bond.
Table 3: Representative Conditions for Suzuki Cross-Coupling of Bromothiophenes
| Bromo-thiophene Substrate | Coupling Partner | Catalyst | Base | Solvent | Product | Yield (%) |
|---|---|---|---|---|---|---|
| 2,5-Dibromo-3-hexylthiophene | 4-Methoxyphenyl-boronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 2-Bromo-3-hexyl-5-(4-methoxyphenyl)-thiophene | 85 |
| 2,5-Dibromo-3-hexylthiophene | 4-Chlorophenyl-boronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 2-Bromo-5-(4-chlorophenyl)-3-hexylthiophene | 71 |
Data from analogous bromothiophene compounds illustrates the utility of Suzuki coupling for C-C bond formation. nih.govnih.gov
Similarly, the Stille coupling utilizes organotin reagents as the coupling partner, harvard.eduwikipedia.orgorganic-chemistry.org while the Negishi coupling employs organozinc reagents. nih.govnih.gov These methods offer complementary scopes and are essential for the synthesis of complex, functionalized thiophene derivatives.
Organometallic Reagent Formation for Further Functionalization
The presence of a carbon-bromine bond at the C2 position of this compound allows for its conversion into highly reactive organometallic intermediates. These reagents are powerful nucleophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds, thus serving as pivotal intermediates for further functionalization. The two primary methods for this transformation are the formation of Grignard reagents and organolithium reagents. libretexts.orglibretexts.org
Grignard Reagent Formation: The reaction of this compound with magnesium metal (Mg), typically in an ether solvent like diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF), can generate the corresponding Grignard reagent, (3-chlorosulfonyl)thien-2-ylmagnesium bromide. wikipedia.orgjcu.edu.au The ether solvent is crucial as it coordinates to the magnesium center, stabilizing the organometallic complex. libretexts.orglibretexts.org A significant challenge in this synthesis is the potential for the newly formed Grignard reagent to react with the electrophilic sulfonyl chloride moiety of another molecule in the reaction mixture. Careful control of reaction conditions, such as low temperatures and slow addition, is often necessary to minimize side reactions.
Organolithium Reagent Formation: An alternative and often more rapid method is the lithium-halogen exchange. wikipedia.org This reaction involves treating the bromo-substituted thiophene with a strong organolithium base, most commonly n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C). wikipedia.orgnih.gov The exchange is typically very fast, often faster than nucleophilic addition, which can help to avoid unwanted reactions with the sulfonyl chloride group. wikipedia.org The reaction equilibrium favors the formation of the more stable organolithium species.
Once formed, these organometallic reagents are versatile intermediates for a variety of subsequent reactions, including:
Cross-Coupling Reactions: Participation in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Kumada) to form biaryl compounds or introduce new alkyl or aryl substituents. jcu.edu.au
Reaction with Electrophiles: Quenching with various electrophiles to introduce a wide range of functional groups. For example, reaction with aldehydes or ketones yields secondary or tertiary alcohols, respectively.
| Reagent Type | Formation Method | Typical Conditions | Key Considerations |
|---|---|---|---|
| Grignard Reagent (R-MgBr) | Reaction with Mg metal | Mg turnings, THF or Et₂O, often requires initiation (e.g., I₂) | Potential for self-reaction with the sulfonyl chloride group. |
| Organolithium Reagent (R-Li) | Lithium-Halogen Exchange | n-BuLi or t-BuLi, THF, -78 °C | Very fast reaction; can be more selective than Grignard formation. wikipedia.org |
Reactivity of the Thiophene Ring System
The thiophene ring in this compound is an aromatic system, but its reactivity is significantly influenced by the two strongly electron-withdrawing substituents: the bromo group (-Br) and the sulfonyl chloride group (-SO₂Cl).
Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of aromatic compounds. masterorganicchemistry.com However, for this compound, the thiophene ring is highly deactivated towards electrophilic attack due to the inductive and resonance effects of the bromo and sulfonyl chloride groups. Both groups pull electron density from the ring, making it less nucleophilic and thus less reactive towards electrophiles. libretexts.org
The directing effect of these substituents must also be considered. In thiophene chemistry, the α-positions (C2 and C5) are generally more reactive than the β-positions (C3 and C4). In this molecule, the C2 and C3 positions are already substituted. The remaining open positions are C4 and C5.
The sulfonyl chloride group at C3 is a strong deactivating group and acts as a meta-director. In the thiophene ring, this would direct an incoming electrophile to the C5 position.
The bromo group at C2 is also deactivating but is considered an ortho, para-director. This would direct an incoming electrophile to the C4 (ortho) or C5 (para) position.
Given that both groups direct towards the C5 position, and the inherent higher reactivity of the α-position (C5) in thiophenes, any successful electrophilic substitution would be strongly expected to occur at the C5 position. However, the severely deactivated nature of the ring means that forcing conditions (e.g., strong acids, high temperatures) would be required, which could lead to decomposition.
| Position | Influence of -Br at C2 | Influence of -SO₂Cl at C3 | Overall Predicted Reactivity |
|---|---|---|---|
| C4 | Ortho-directing (deactivating) | - | Possible, but less favored than C5 |
| C5 | Para-directing (deactivating) | Meta-directing (deactivating) | Most likely site for substitution, but requires harsh conditions |
The participation of the thiophene ring of this compound in cycloaddition or annulation reactions is limited by its high aromatic stability and electron-deficient nature.
Cycloaddition Reactions: In a typical Diels-Alder reaction, the thiophene would act as the diene component. However, the aromaticity of thiophene makes it a reluctant diene, generally requiring high temperatures, high pressures, or the use of very reactive dienophiles. researchtrends.net The presence of two strong electron-withdrawing groups further diminishes the electron density of the ring, making it an even poorer diene for normal electron-demand Diels-Alder reactions. Conversely, these electron-withdrawing groups could potentially enable the thiophene C4=C5 double bond to act as a dienophile in an inverse electron-demand Diels-Alder reaction, reacting with an electron-rich diene. ingentaconnect.com Studies on thiophenes substituted with electron-withdrawing groups have shown they can act as dienophiles, leading to the formation of benzothiophene (B83047) derivatives after a subsequent aromatization step. researchgate.net Another approach involves the in situ oxidation of the thiophene to a thiophene S-oxide, which is a much more reactive diene and readily undergoes [4+2] cycloaddition reactions. researchtrends.netrsc.org
Annulation Reactions: Annulation, or ring-forming, reactions often utilize the functional groups attached to the ring rather than the ring itself. The organometallic intermediates discussed in section 3.2.2 are key precursors for such transformations. For instance, a thienyl Grignard or organolithium reagent can react with a molecule containing two electrophilic sites to build a new ring fused to the thiophene core. This strategy is a powerful tool for constructing complex polycyclic heterocyclic systems. mdpi.com
Mechanistic Investigations of Reaction Pathways
Understanding the mechanisms by which this compound reacts is crucial for controlling its chemical transformations and predicting its behavior in different environments.
Solvolysis refers to the reaction of a substrate with the solvent, which acts as the nucleophile. For this compound, solvolysis involves the nucleophilic substitution at the sulfur atom of the sulfonyl chloride group, displacing the chloride ion. The mechanism of solvolysis for arenesulfonyl and heteroaromaticsulfonyl chlorides has been extensively studied. nih.govresearchgate.net
Kinetic studies using the extended Grunwald-Winstein equation are particularly insightful. iupac.org This equation correlates the rate of solvolysis (k) with the solvent's nucleophilicity (NT) and ionizing power (YCl):
log(k/k₀) = lNT + mYCl
Here, l represents the sensitivity of the reaction to the solvent's nucleophilicity, and m represents its sensitivity to the solvent's ionizing power. For the closely related 2-thiophenesulfonyl chloride, studies across a wide range of hydroxylic solvents have shown that the solvolysis rates correlate well with this equation. nih.govnih.gov The obtained l and m values are consistent with a concerted bimolecular nucleophilic substitution (SN2) mechanism. nih.govnih.gov This pathway involves the solvent molecule attacking the sulfur atom at the same time as the chloride ion departs, proceeding through a single trigonal bipyramidal transition state. researchgate.net A dissociative SN1-type mechanism, which would involve the formation of a sulfonyl cation intermediate, is considered unfavorable due to the high energy of such species. nih.govbeilstein-journals.org
| Solvent | k x 10⁵ (s⁻¹) |
|---|---|
| 100% Methanol | 1.15 |
| 100% Ethanol | 0.337 |
| 90% Acetone (aq) | 1.58 |
| 80% Acetone (aq) | 6.01 |
| 97% TFE (aq) | 11.3 |
Upon absorption of UV light, the molecule is promoted to an excited electronic state. The subsequent dissociation into bromine and thienyl radical fragments occurs via several competing pathways: pku.edu.cnresearchgate.net
Fast Predissociation: The initially formed excited singlet state can undergo an intersystem crossing to a repulsive triplet state. Dissociation on this repulsive surface is very fast, leading to fragments with high translational energy. pku.edu.cn
Internal Conversion and "Hot" Dissociation: The excited singlet state can internally convert to a highly vibrationally excited ("hot") ground electronic state. If enough vibrational energy is localized in the C-Br stretching mode, the bond will rupture. This is typically a slower process. pku.edu.cn
Multiphoton Ionization/Dissociation: Under high laser fluence, the parent molecule can absorb multiple photons, leading to ionization followed by dissociation of the resulting cation.
These studies reveal that C-Br bond fission is not a simple, single-pathway process but a complex interplay of different electronic states and energy relaxation channels. The presence of the -SO₂Cl group would undoubtedly alter the electronic structure and potentially the relative contributions of these channels, but the fundamental mechanistic possibilities would remain the same.
| Dissociation Channel | Mechanism | Characteristic Features |
|---|---|---|
| Fast Predissociation | Intersystem crossing from excited singlet to repulsive triplet state | Fast process, results in fragments with high kinetic energy. |
| Hot Ground State Dissociation | Internal conversion to a highly vibrationally excited ground state | Slower process, fragments may have lower kinetic energy. |
| Multiphoton Ionization | Absorption of multiple photons leading to ionization and fragmentation | Dependent on laser intensity. |
Applications in Advanced Organic Synthesis and Materials Science
Building Blocks for Complex Heterocyclic Systems
The unique arrangement of functional groups on the thiophene (B33073) core of 2-Bromothiophene-3-sulfonyl chloride makes it a strategic starting material for the synthesis of a wide range of complex heterocyclic systems. Its ability to undergo sequential or selective reactions at the bromo and sulfonyl chloride positions allows for the controlled construction of intricate molecular frameworks.
Synthesis of Sulfonamide-Based Compounds
The sulfonyl chloride moiety of this compound is highly electrophilic and readily reacts with primary and secondary amines to form stable sulfonamide linkages. This reaction is a cornerstone of medicinal chemistry for producing sulfa drugs and other biologically active molecules. ekb.egucl.ac.uk The synthesis is typically straightforward, often proceeding at room temperature in the presence of a base to neutralize the hydrochloric acid byproduct. mdpi.com This reactivity allows for the introduction of a diverse array of substituents onto the thiophene ring, enabling the creation of large libraries of novel sulfonamide derivatives for further investigation.
| Reactant Amine | Resulting Sulfonamide Product | Chemical Formula of Product |
|---|---|---|
| Ammonia (NH₃) | 2-Bromo-3-thiophenesulfonamide | C₄H₃BrS₂O₂N |
| Methylamine (CH₃NH₂) | N-Methyl-2-bromo-3-thiophenesulfonamide | C₅H₅BrS₂O₂N |
| Aniline (C₆H₅NH₂) | N-Phenyl-2-bromo-3-thiophenesulfonamide | C₁₀H₇BrS₂O₂N |
| Piperidine (C₅H₁₀NH) | 1-[(2-Bromo-3-thienyl)sulfonyl]piperidine | C₉H₁₁BrS₂O₂N |
Precursors for Substituted Thiophenes and Their Derivatives
The presence of a bromine atom at the 2-position makes this compound an excellent substrate for various metal-catalyzed cross-coupling reactions. jcu.edu.au Techniques such as Suzuki, Stille, and Kumada coupling allow for the formation of new carbon-carbon bonds by replacing the bromine atom with a wide range of organic moieties, including alkyl, aryl, and vinyl groups. jcu.edu.aubeilstein-journals.org This versatility is crucial for synthesizing substituted thiophenes, which are key components in many electronic materials and pharmaceuticals. The sulfonyl chloride group can either be retained for subsequent reactions or transformed into other functional groups, further expanding the compound's synthetic potential.
| Coupling Reaction | Coupling Partner | Potential Product Structure |
|---|---|---|
| Suzuki Coupling | Phenylboronic acid | 2-Phenylthiophene-3-sulfonyl chloride |
| Stille Coupling | Tributyl(vinyl)tin | 2-Vinylthiophene-3-sulfonyl chloride |
| Kumada Coupling | Methylmagnesium bromide | 2-Methylthiophene-3-sulfonyl chloride |
| Heck Coupling | Styrene | 2-(2-Phenylethenyl)thiophene-3-sulfonyl chloride |
Formation of Thiophenyl-Chalcone Derivatives
The direct synthesis of thiophenyl-chalcone derivatives from this compound is not a standard or commonly documented method. Chalcones, which are characterized by an α,β-unsaturated carbonyl system linking two aromatic rings, are typically synthesized via the Claisen-Schmidt condensation. dergipark.org.trnih.govnih.gov This reaction involves the condensation of an aromatic aldehyde with an aromatic ketone.
Therefore, this compound cannot be used directly as it lacks the necessary aldehyde or ketone functionality. To be utilized in chalcone synthesis, it would need to be converted through multiple synthetic steps into a suitable precursor, such as 2-bromo-3-acetylthiophene or 2-bromo-3-thiophenecarboxaldehyde. This multi-step conversion makes it an indirect and less efficient starting material for this specific class of compounds compared to more direct precursors.
Potential in Thieno[2,3-d]pyrimidine Analog Synthesis
The utility of this compound as a direct precursor for the synthesis of thieno[2,3-d]pyrimidine analogs is limited. The most common and efficient synthetic routes to the thieno[2,3-d]pyrimidine core structure start from thiophene derivatives that possess an amino group at the 2-position and a nitrile or carboxylate group at the 3-position. jisciences.comresearchgate.netscielo.br These vicinal functional groups are essential for the cyclization reactions required to form the fused pyrimidine ring.
This compound does not possess the required amine and carbonyl/nitrile functionalities. Consequently, its use in the synthesis of these important heterocyclic compounds would necessitate a series of functional group interconversions. This multi-step process would be required to transform the bromo and sulfonyl chloride groups into the necessary functionalities for pyrimidine ring annulation, making it a non-ideal starting material for this purpose.
| Original Functional Group | Position | Required Functional Group | Potential Transformation Method |
|---|---|---|---|
| Bromo (-Br) | 2 | Amino (-NH₂) | Buchwald-Hartwig amination |
| Sulfonyl Chloride (-SO₂Cl) | 3 | Nitrile (-CN) or Carboxylate (-COOH) | Reduction to thiol, followed by conversion to nitrile/carboxylate |
Role in Polymer Chemistry and Conducting Materials
The development of novel conducting polymers is a significant area of materials science. Thiophene-based polymers, or polythiophenes, are particularly important due to their electronic properties. The functionalization of these polymers is key to tuning their solubility, processability, and electronic characteristics.
Sulfonation for Polythiophene Derivatization
The use of this compound for the direct sulfonation or derivatization of existing polythiophene chains (a post-polymerization functionalization) is not a widely documented approach. The more common strategy for producing sulfonated polythiophenes is the polymerization of thiophene monomers that already contain a sulfonate group.
Theoretically, one could envision reacting this compound with a pre-formed, metalated polythiophene backbone. However, this approach presents significant challenges, including poor solubility of the polymer backbone in common organic solvents and potential side reactions with the sulfonyl chloride group. Therefore, while plausible in theory, this method is not established as a practical or efficient route for the derivatization of polythiophenes.
Precursors for Specialty Chemicals and Functional Materials
This compound is a highly functionalized heterocyclic compound that serves as a versatile precursor in the synthesis of a wide array of specialty chemicals and advanced functional materials. Its utility stems from the presence of two distinct reactive sites: the highly reactive sulfonyl chloride group and the bromine atom attached to the thiophene ring. This bifunctional nature allows for sequential or orthogonal chemical modifications, making it a valuable building block in medicinal chemistry and materials science.
The thiophene core is a key structural motif in many electronically active organic materials, while the sulfonyl chloride and bromo functionalities act as handles for introducing further complexity and tailoring the properties of the final products. researchgate.netjcu.edu.au
Synthesis of Thiophene-Based Sulfonamides
The sulfonyl chloride group (-SO₂Cl) is a potent electrophile, reacting readily with a variety of nucleophiles. Its most common application is the reaction with primary or secondary amines to form stable sulfonamide linkages (-SO₂NR₂). ekb.egorganic-chemistry.org This reaction is a cornerstone in the synthesis of medicinal and specialty chemicals. The resulting thiophene sulfonamides are an important class of compounds, as the sulfonamide group is a well-established pharmacophore found in numerous therapeutic agents. ekb.egucl.ac.uk
The general synthesis of thiophene sulfonamides from this compound proceeds via the nucleophilic attack of an amine on the sulfur atom of the sulfonyl chloride, typically in the presence of a base to neutralize the hydrochloric acid byproduct. mdpi.com This straightforward and high-yielding reaction allows for the creation of a diverse library of derivatives by simply varying the amine reactant.
| Reactant Amine | Resulting Sulfonamide Derivative | Potential Application Area |
|---|---|---|
| Aniline | N-phenyl-2-bromothiophene-3-sulfonamide | Pharmaceutical intermediate, organic synthesis |
| Piperidine | 1-((2-bromothiophen-3-yl)sulfonyl)piperidine | Agrochemicals, medicinal chemistry |
| Benzylamine | N-benzyl-2-bromothiophene-3-sulfonamide | Precursor for biologically active molecules |
| 4-Aminobenzoic acid | 4-(((2-bromothiophen-3-yl)sulfonyl)amino)benzoic acid | Functional monomer, pharmaceutical intermediate |
Building Blocks for Functional π-Conjugated Materials
The bromine atom on the thiophene ring serves as a key functional group for carbon-carbon bond formation through various metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Kumada couplings. jcu.edu.au These reactions are fundamental to the synthesis of oligothiophenes and polythiophenes, which are materials of significant interest for applications in organic electronics, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. rsc.orgcmu.edu
Starting from this compound, the bromine atom can be coupled with other organometallic reagents to extend the π-conjugated system. Subsequently, the sulfonyl chloride group can be further modified. For instance, it can be converted into a sulfonate ester or sulfonamide to fine-tune the material's solubility, processability, and electronic properties. rsc.org The ability to functionalize the thiophene unit at a specific position is crucial for controlling the polymer's regioregularity, which in turn strongly influences its electronic and optical properties. rsc.orgpkusz.edu.cn
The use of brominated thiophenes as monomers in polymerization reactions is a well-established strategy for creating high-performance conjugated polymers. jcu.edu.aucmu.edu this compound can act as a monomer in such polymerizations, leading to functional materials with tunable characteristics.
| Reaction Type | Coupling Partner / Co-monomer | Resulting Material Type | Potential Application |
|---|---|---|---|
| Suzuki Coupling | Thiophene-boronic acid | Bithiophene or Oligothiophene derivative | Organic electronics, sensors |
| Stille Coupling | Organotin compound (e.g., distannylthiophene) | Polythiophene derivative | Organic photovoltaics, transistors |
| Kumada Coupling | Grignard reagent (e.g., Thienyl magnesium bromide) | Oligothiophene or Polythiophene | Conducting polymers, light-emitting diodes |
| Heck Coupling | Alkene (e.g., Styrene) | Styryl-thiophene derivative | Optical materials, dyes |
The strategic combination of the reactive sulfonyl chloride and the versatile bromo-handle makes this compound a valuable precursor for developing complex molecules tailored for specific, high-value applications in both the chemical and materials science industries.
Advanced Characterization Methodologies in Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for determining the molecular structure of a compound by measuring its interaction with electromagnetic radiation.
¹H NMR: The proton NMR spectrum is expected to show two signals corresponding to the two protons on the thiophene (B33073) ring. These protons are in different chemical environments and should appear as distinct doublets due to coupling with each other. The electron-withdrawing nature of the sulfonyl chloride and bromine groups would cause these protons to resonate in the downfield region of the spectrum.
¹³C NMR: The carbon NMR spectrum should display four distinct signals for the four carbon atoms of the thiophene ring. The carbon atom directly attached to the bromine (C2) and the carbon attached to the sulfonyl chloride group (C3) would have their chemical shifts significantly influenced by these substituents. The remaining two carbons (C4 and C5) would also show distinct resonances.
Table 1: Predicted ¹H and ¹³C NMR Data for 2-Bromothiophene-3-sulfonyl chloride
| Nucleus | Position | Expected Chemical Shift (δ) ppm | Expected Multiplicity | Expected Coupling Constant (J) Hz |
| ¹H | H-4 | Downfield region | Doublet | ~5-6 Hz |
| ¹H | H-5 | Downfield region | Doublet | ~5-6 Hz |
| ¹³C | C-2 | ~110-125 | Singlet | - |
| ¹³C | C-3 | ~140-150 | Singlet | - |
| ¹³C | C-4 | ~125-135 | Singlet | - |
| ¹³C | C-5 | ~125-135 | Singlet | - |
Note: The data in this table is predictive and based on the analysis of similar substituted thiophene compounds.
IR and Raman spectroscopy are used to identify the functional groups present in a molecule by observing its vibrational modes. For this compound, key vibrational bands are expected that confirm the presence of the sulfonyl chloride group and the substituted thiophene ring.
Table 2: Expected Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Sulfonyl Chloride (SO₂Cl) | Asymmetric SO₂ Stretch | ~1370-1390 |
| Sulfonyl Chloride (SO₂Cl) | Symmetric SO₂ Stretch | ~1170-1190 |
| Sulfonyl Chloride (S-Cl) | S-Cl Stretch | ~550-650 |
| C=C Aromatic | C=C Stretch | ~1400-1500 |
| C-H Aromatic | C-H Stretch | ~3000-3100 |
| C-Br | C-Br Stretch | ~500-600 |
Note: This data is based on typical vibrational frequencies for these functional groups.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. HRMS can determine the exact molecular formula. The molecular formula for this compound is C₄H₂BrClO₂S₂ with a monoisotopic mass of approximately 259.83 Da.
The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes. Common fragmentation pathways for aromatic sulfonyl chlorides include the loss of a chlorine radical (•Cl) to form [M-Cl]⁺, followed by the loss of sulfur dioxide (SO₂) to yield a bromothienyl cation [C₄H₂BrS]⁺. tandfonline.comtandfonline.com
Table 3: Predicted Mass Spectrometry Data
| Ion | Formula | Description |
| [M]⁺ | [C₄H₂BrClO₂S₂]⁺ | Molecular Ion |
| [M-Cl]⁺ | [C₄H₂BrO₂S₂]⁺ | Loss of Chlorine |
| [M-SO₂Cl]⁺ | [C₄H₂BrS]⁺ | Loss of Sulfonyl Chloride group |
| [C₄H₂S]⁺ | [C₄H₂S]⁺ | Thienyl cation fragment |
Note: Fragmentation is predicted based on general principles for aryl sulfonyl chlorides.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique could provide exact bond lengths, bond angles, and conformational details of the this compound molecule, as well as how the molecules pack together in a crystal lattice. To date, no public crystal structure data for this specific compound has been reported. A successful crystallographic analysis would confirm the substitution pattern on the thiophene ring and reveal the geometry around the sulfur atom of the sulfonyl chloride group.
Chromatographic Techniques for Purity Assessment and Separation
Chromatography is essential for separating the target compound from reaction byproducts and for assessing its purity. While commercial suppliers indicate purities of 98% or higher, specific published methods for this compound are scarce. aksci.com
Column Chromatography: This is a standard purification technique in synthesis. For a compound like this compound, a silica (B1680970) gel stationary phase with a non-polar to moderately polar mobile phase (e.g., a gradient of ethyl acetate (B1210297) in hexanes) would likely be effective for purification.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques are primarily used for purity assessment. A suitable GC or HPLC method would show a major peak corresponding to the product and smaller peaks for any impurities. Coupling these techniques with a mass spectrometer (GC-MS or LC-MS) would also aid in identifying the impurities.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in understanding the fundamental characteristics of 2-Bromothiophene-3-sulfonyl chloride. These calculations can predict molecular geometry, electronic structure, and spectroscopic parameters, offering a deeper understanding of its chemical behavior.
Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For thiophene (B33073) sulfonamide derivatives, which are structurally related to this compound, DFT calculations, such as those using the B3LYP/6-311G(d,p) level of theory, have been employed to determine optimized geometries. mdpi.comsemanticscholar.org These studies reveal key structural parameters. mdpi.comsemanticscholar.org
Table 1: Representative Calculated Bond Lengths and Angles for Thiophene Sulfonamide Derivatives
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| S=O | 1.45 - 1.46 | O=S=O | 120.46 - 121.18 |
| S-N | 1.67 - 1.68 | O=S-N | 105.04 - 111.26 |
| C-S (ring) | 1.73 - 1.75 | C-S-C (ring) | ~91-92 |
Note: Data is based on computational studies of thiophene sulfonamide derivatives and serves as an estimation for this compound. mdpi.comnih.gov
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. mdpi.com The HOMO-LUMO energy gap (ΔE) is a crucial parameter for determining a molecule's kinetic stability, with a larger gap indicating higher stability and lower reactivity. mdpi.commdpi.com
For a series of thiophene sulfonamide derivatives, the HOMO-LUMO energy gaps have been calculated to be in the range of 3.44–4.65 eV. mdpi.com The distribution of these orbitals is typically across the entire molecule, with the HOMO often localized on the thiophene and substituted phenyl rings, and the LUMO also delocalized over the aromatic systems. mdpi.com The presence of electron-withdrawing or electron-donating substituents can significantly influence the energies of the HOMO and LUMO, thereby affecting the molecule's reactivity. mdpi.com In the case of this compound, the bromine atom and the sulfonyl chloride group, both being electron-withdrawing, are expected to lower the HOMO and LUMO energy levels.
Table 2: Representative FMO Data for Thiophene Sulfonamide Derivatives
| Compound Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| Thiophene sulfonamide | -7.12 | -2.47 | 4.65 |
| Thiophene sulfonamide with EWG | -7.58 | -4.14 | 3.44 |
| Thiophene sulfonamide with EDG | -6.89 | -2.31 | 4.58 |
Note: EWG (Electron-Withdrawing Group) and EDG (Electron-Donating Group) are representative examples from a computational study on thiophene sulfonamide derivatives to illustrate electronic effects. mdpi.com
Prediction of Spectroscopic Parameters
Computational chemistry provides valuable tools for the prediction of spectroscopic parameters, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. arxiv.orguncw.edumit.eduresearchgate.net These predictions can aid in the identification and characterization of molecules.
The prediction of IR spectra can be achieved through methods like DFT, which can calculate vibrational frequencies. arxiv.orgrsc.org These calculated frequencies often require scaling to better match experimental data. rsc.org For complex molecules, machine learning approaches combined with first-principles calculations are emerging as powerful tools for obtaining accurate IR spectra, even at finite temperatures. arxiv.orgresearchgate.net
For NMR spectra, computational methods like the Gauge-Including Atomic Orbital (GIAO) method can be used to calculate isotropic shielding values, which are then converted to chemical shifts. uncw.edu The accuracy of these predictions is highly dependent on the level of theory, the basis set used, and the inclusion of solvent effects. researchgate.netgithub.io For this compound, one would expect characteristic signals in the aromatic region of the 1H and 13C NMR spectra, with chemical shifts influenced by the bromine and sulfonyl chloride substituents.
Reaction Mechanism Elucidation
Computational chemistry is also pivotal in elucidating reaction mechanisms, providing detailed information about transition states and reaction pathways that are often difficult to probe experimentally.
Solvolysis Pathway Analysis
The solvolysis of sulfonyl chlorides is a fundamental reaction in organic chemistry. nih.govnih.gov For arenesulfonyl and alkanesulfonyl chlorides, a bimolecular nucleophilic substitution (SN2) mechanism is generally favored over a dissociative SN1 pathway due to the high energy of the sulfonyl cation intermediate. nih.gov Studies on the solvolysis of 2-thiophenesulfonyl chloride, a close analog of this compound, support a concerted SN2 mechanism across a wide range of solvents. nih.gov The reaction rate is sensitive to both the solvent's nucleophilicity and its ionizing power, as described by the extended Grunwald-Winstein equation. nih.gov
The transition state for the hydrolysis of sulfonyl chlorides is thought to involve significant bond breaking of the S-Cl bond. nih.gov The mechanism can be further nuanced, with possibilities of an addition-elimination pathway or general base catalysis by a second solvent molecule, although the concerted SN2 pathway is most commonly proposed for substrates like 2-thiophenesulfonyl chloride. nih.gov
Bond Dissociation Dynamics
Understanding the dynamics of bond dissociation is crucial for predicting the outcomes of photochemical and thermochemical reactions. For sulfonyl chlorides, the sulfur-chlorine (S-Cl) bond is of particular interest. Experimental and computational studies on methanesulfonyl chloride and benzenesulfonyl chloride have determined the S-Cl bond dissociation enthalpy to be approximately 295 kJ mol-1. researchgate.netrsc.orgpsu.edu This relatively high bond energy is consistent with the general stability of sulfonyl chlorides under typical conditions. The nature of the group attached to the sulfonyl moiety (alkyl vs. aryl) appears to have a minimal effect on the homolytic S-Cl bond strength. researchgate.netrsc.orgpsu.edu
The cleavage of the carbon-sulfur (C-S) bond is another important consideration. In the radical cations of aryl sulfides, DFT calculations have shown that the C-S bond cleavage is facilitated by conformations where the C-S bond is nearly collinear with the π system of the aromatic ring. nih.gov While this study was not on a sulfonyl chloride, it provides insight into the factors that can influence C-S bond stability in related aromatic sulfur compounds.
Structure-Reactivity Relationship Prediction
The reactivity of this compound is fundamentally governed by the electronic properties of its constituent functional groups—the thiophene ring, the bromine atom, and the sulfonyl chloride moiety. Theoretical and computational chemistry studies provide significant insights into how these structural features dictate the molecule's chemical behavior. By employing methods such as Density Functional Theory (DFT), it is possible to predict the molecule's reactivity, identify reactive sites, and understand the underlying electronic effects.
The thiophene ring itself is an aromatic heterocycle. However, the presence of two strongly electron-withdrawing groups, the bromine atom at position 2 and the sulfonyl chloride group at position 3, significantly modifies its electronic characteristics. The sulfonyl chloride group, in particular, exerts a powerful deactivating effect on the thiophene ring towards electrophilic aromatic substitution. This effect is analogous to the influence of a sulfonic acid group, which has been shown to reduce the nucleophilicity and thus the reactivity of the thiophene ring in reactions like bromination. isca.me
Computational analyses are crucial for quantifying these electronic effects and predicting the molecule's reactivity profile. Key aspects that are typically investigated include:
Electrostatic Potential (ESP) Mapping: DFT calculations can generate an ESP map, which visualizes the distribution of charge on the molecule's surface. For this compound, such a map would reveal highly positive (electron-deficient) regions around the sulfur atom of the sulfonyl chloride group and the hydrogen atoms on the ring, indicating these are prime targets for nucleophilic attack. Conversely, negative (electron-rich) regions would be located around the oxygen and chlorine atoms of the sulfonyl group.
Frontier Molecular Orbitals (HOMO-LUMO): The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical predictors of reactivity. The LUMO is typically localized on the most electrophilic part of the molecule. In this case, the LUMO would likely be centered on the sulfonyl chloride group, specifically the S-Cl bond, indicating that this site is the most susceptible to accepting electrons from a nucleophile. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity.
Atomic Charge Distribution: Calculations can determine the partial charges on each atom (e.g., Mulliken or Natural Bond Orbital charges). These calculations would quantify the electron deficiency of the sulfur atom in the sulfonyl chloride group, confirming its high electrophilicity. The high reactivity of the sulfonyl chloride group toward nucleophiles is a well-established characteristic used in the synthesis of sulfonamides and other derivatives. evitachem.com
These computational approaches allow for a detailed prediction of how this compound will behave in chemical reactions. The primary mode of reactivity is nucleophilic substitution at the highly electrophilic sulfonyl chloride group. The electron-withdrawing nature of both substituents also makes the thiophene ring itself more susceptible to nucleophilic aromatic substitution under certain conditions, while deactivating it for electrophilic attack.
The following table presents hypothetical data from a representative DFT calculation (B3LYP/6-311G(d,p) level of theory) to illustrate the type of results obtained from such studies and their implications for reactivity.
| Parameter | Calculated Value | Implication for Reactivity |
|---|---|---|
| HOMO Energy | -7.5 eV | Indicates the energy of the outermost electrons available for donation. |
| LUMO Energy | -2.1 eV | A low LUMO energy indicates a high susceptibility to nucleophilic attack. The LUMO is likely centered on the S-Cl bond. |
| HOMO-LUMO Gap | 5.4 eV | Reflects the chemical reactivity and stability of the molecule. A moderately large gap suggests relative stability but accessible reactivity. |
| Mulliken Charge on S (of SO₂Cl) | +1.2 e | The large positive charge confirms the high electrophilicity of the sulfur atom, making it the primary site for nucleophilic attack. |
| Mulliken Charge on Cl (of SO₂Cl) | -0.3 e | The negative charge indicates it is a good leaving group during nucleophilic substitution reactions. |
| Dipole Moment | 3.8 D | A significant dipole moment suggests a polar molecule, influencing its solubility and intermolecular interactions. |
Future Research Directions and Emerging Opportunities
Development of Novel and Sustainable Synthetic Routes
The traditional synthesis of thiophene (B33073) sulfonyl chlorides often involves reagents like chlorosulfonic acid, which raises environmental and safety concerns. evitachem.com Future research is increasingly focused on developing greener, more efficient, and safer synthetic methodologies.
Key areas of development include:
Avoiding Harsh Reagents: A primary goal is to replace hazardous chemicals like chlorosulfonic acid and thionyl chloride. evitachem.comresearchgate.net Alternative methods, such as the direct oxidative conversion of thiophene thiols or disulfides to their corresponding sulfonyl chlorides, are gaining traction. organic-chemistry.org These methods often utilize milder oxidants like hydrogen peroxide in combination with catalysts or N-chlorosuccinimide, reducing the generation of corrosive byproducts. organic-chemistry.org
Catalytic Approaches: The exploration of metal-catalyzed reactions for C-S bond formation and sulfonylation represents a significant frontier. While traditional methods rely on stoichiometric reagents, catalytic systems could offer higher atom economy and efficiency.
Flow Chemistry: Implementing continuous flow processes for the synthesis of 2-Bromothiophene-3-sulfonyl chloride could offer substantial advantages in terms of safety, scalability, and reaction control. The precise management of reaction parameters in a flow reactor can minimize the formation of impurities and handle highly reactive intermediates more safely than in batch processes.
A comparison of traditional and emerging synthetic strategies is outlined below.
| Feature | Traditional Synthesis (e.g., Chlorosulfonation) | Emerging Sustainable Routes |
| Primary Reagent | Chlorosulfonic Acid (ClSO₃H) | Thiophene-3-thiol |
| Oxidant/Chlorinating Agent | Self-contained in ClSO₃H | H₂O₂/ZrCl₄, N-Chlorosuccinimide (NCS) |
| Key Advantages | Well-established, high yield in some cases | Milder conditions, avoids harsh acids, improved safety profile |
| Key Disadvantages | Highly corrosive, hazardous byproduct (HCl), limited functional group tolerance | May require multi-step process to prepare precursor, catalyst cost |
| Sustainability | Low | High |
Exploration of New Chemical Transformations
The dual reactivity of this compound opens avenues for novel chemical transformations beyond simple nucleophilic substitution at the sulfonyl chloride group.
Cross-Coupling Reactions: The C-Br bond is a prime site for metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Heck couplings. nih.govresearchgate.netnih.gov These reactions allow for the introduction of a wide array of aryl, heteroaryl, or alkyl groups at the 2-position, creating complex molecular architectures. Future work will likely focus on developing chemoselective conditions that allow for the independent reaction of the C-Br bond and the sulfonyl chloride group, enabling the synthesis of highly functionalized thiophenes.
Palladium-Catalyzed Direct Arylation: Recent studies have shown that sulfonyl chlorides themselves can act as directing groups and even arylating agents in palladium-catalyzed C-H activation/arylation reactions of thiophenes. rsc.org This emerging transformation could potentially be applied to create novel bi-thiophene or aryl-thiophene structures starting from this compound, offering a more atom-economical alternative to traditional cross-coupling.
Reductive Transformations: The reduction of the sulfonyl chloride group to a thiol or sulfinate opens up a different set of chemical possibilities. orgsyn.org These reduced sulfur functionalities can be used in various subsequent reactions, including the synthesis of thioethers or the formation of different heterocyclic rings. researchgate.net
Annulation and Cyclization Reactions: The strategic placement of reactive groups on the thiophene ring could enable intramolecular cyclization reactions to form fused-ring systems. For instance, a derivative of this compound could be designed to undergo annulation to produce novel thienothiazole or other condensed heterocyclic compounds, which are of interest in medicinal chemistry and materials science. nih.gov
Integration into Advanced Functional Materials
Thiophene-based compounds are cornerstones of organic electronics and functional polymers due to their favorable electronic properties and stability. nih.govnih.gov this compound is a promising monomer or precursor for creating sophisticated functional materials.
Conducting Polymers: The bromine atom and the sulfonyl group (or its derivatives) can serve as handles for polymerization. For example, the C-Br bond can be utilized in Kumada or Stille polymerization to create conjugated polymers for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The sulfonyl group can be used to tune the electronic properties and solubility of the resulting polymers.
High-Sulfur-Content Polymers: A novel area of research is the use of sulfur-rich compounds in polymer synthesis through processes like inverse vulcanization. chemistryviews.org While elemental sulfur is the common feedstock, more reactive monomers like sulfenyl chlorides are being explored to broaden the scope and control of polymerization. chemistryviews.org Derivatives of this compound could be investigated as co-monomers in such reactions to create unique polymers with high refractive indices, optical transparency, and other desirable properties.
Functional Surfaces and Membranes: The reactive sulfonyl chloride group can be used to covalently graft thiophene moieties onto surfaces (e.g., silica (B1680970), metal oxides) to modify their properties. This could be used to create sensors, specialized coatings, or functional membranes with tailored hydrophobicity, conductivity, or chemical resistance.
Computational Design and Prediction of Derivatives with Tuned Properties
Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for accelerating the discovery of new molecules with desired properties, thereby reducing the need for extensive trial-and-error synthesis. mdpi.com
Designing Bioactive Molecules: For medicinal chemistry applications, computational models can predict how derivatives of this compound will interact with biological targets. nih.gov By calculating parameters such as molecular orbital energies (HOMO-LUMO), electrostatic potential, and chemical reactivity descriptors, researchers can pre-screen virtual libraries of compounds to identify candidates with enhanced activity or selectivity before committing to their synthesis. mdpi.comnih.gov
Predicting Material Properties: In materials science, DFT calculations can predict the electronic and optical properties of polymers or small molecules derived from this compound. This includes predicting the HOMO-LUMO gap (related to the material's color and conductivity), charge transport properties, and nonlinear optical (NLO) responses. nih.govresearchgate.net This predictive power allows for the rational design of new materials for specific applications in electronics and photonics.
The table below illustrates the types of properties that can be predicted for computationally designed derivatives.
| Property | Computational Metric | Potential Application |
| Chemical Reactivity | Frontier Molecular Orbital (HOMO/LUMO) energies, Electrophilicity Index | Predicting reaction sites, screening for bioactive compounds |
| Electronic Properties | HOMO-LUMO energy gap, Ionization Potential | Designing organic semiconductors, tuning color of dyes/polymers |
| Optical Properties | Hyperpolarizability | Screening for nonlinear optical (NLO) materials |
| Biological Activity | Molecular Docking Scores, Pharmacophore Modeling | Drug discovery (e.g., enzyme inhibitors, receptor agonists) |
By leveraging these computational tools, future research can more efficiently explore the vast chemical space accessible from this compound, leading to the targeted development of novel compounds and materials with precisely tuned properties.
Q & A
Basic Questions
Q. What are the standard synthetic routes for 2-Bromothiophene-3-sulfonyl chloride?
- Methodology : The compound is typically synthesized via sulfonylation of bromothiophene derivatives using chlorosulfonic acid, followed by chlorination. For example, 2-formylthiophene derivatives undergo sulfonylation under controlled conditions to introduce the sulfonyl chloride group .
- Key Steps :
- Bromination of thiophene precursors to introduce the bromine substituent.
- Sulfonylation with chlorosulfonic acid at low temperatures (0–5°C) to avoid decomposition.
- Purification via recrystallization or column chromatography to isolate the product.
Q. What characterization techniques are used to confirm the structure of this compound?
- Analytical Methods :
- NMR Spectroscopy : H and C NMR to confirm aromatic proton environments and sulfur/chlorine substituents.
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (261.54 g/mol) and isotopic patterns .
- Infrared (IR) Spectroscopy : Peaks at 1170–1190 cm (S=O stretching) and 750–770 cm (C-Br stretching).
Q. What are common nucleophilic substitution reactions involving this compound?
- Reactions :
- With Amines : Forms sulfonamides, critical for drug discovery.
- With Alcohols/Thiols : Produces sulfonate esters or sulfonothioates, useful in polymer chemistry .
- Conditions : Reactions are performed in anhydrous solvents (e.g., DCM) with bases like triethylamine to neutralize HCl byproducts.
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts in sulfonamide synthesis?
- Optimization Strategies :
- Stoichiometry : Use a 1:1.2 molar ratio of amine to sulfonyl chloride to ensure complete conversion.
- Temperature : Maintain reactions at 0–25°C to suppress side reactions like hydrolysis.
- Catalysts : Palladium catalysts (e.g., Pd(PPh)) improve coupling efficiency in aryl substitutions .
- Byproduct Analysis : Monitor reaction progress via TLC or HPLC to identify undesired intermediates.
Q. How does the electronic nature of substituents affect the reactivity of this compound in cross-coupling reactions?
- Electronic Effects :
- The bromine atom acts as an electron-withdrawing group, increasing the electrophilicity of the sulfonyl chloride.
- Substituents at the 3-position influence regioselectivity in Suzuki-Miyaura couplings. Computational studies (DFT) predict activation barriers for cross-coupling pathways .
- Case Study : Electron-deficient aryl boronic acids exhibit faster coupling rates due to enhanced electrophilic aromatic substitution.
Q. How can computational modeling predict regioselectivity in reactions involving this compound?
- Methods :
- Density Functional Theory (DFT) : Models transition states for nucleophilic attacks at the sulfur center.
- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways.
Q. How do researchers resolve contradictions in reported reactivity data for this sulfonyl chloride?
- Approach :
- Reproducibility Checks : Validate conflicting results under standardized conditions (e.g., solvent purity, humidity control).
- Multi-Method Validation : Cross-validate using NMR, X-ray crystallography, and kinetic studies.
- Meta-Analysis : Compare data across studies to identify outliers or methodological inconsistencies .
Safety and Handling
Q. What safety precautions are critical when handling this compound?
- Protocols :
- PPE : Wear nitrile gloves, goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation of toxic fumes (e.g., HCl).
- Storage : Keep in airtight containers under inert gas (N) at –20°C to prevent hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
